molecular formula C11H12O3 B1590652 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 98232-51-0

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B1590652
CAS No.: 98232-51-0
M. Wt: 192.21 g/mol
InChI Key: JZQSNXSAQQFZFS-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family. Benzoxepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group at the 8th position and a ketone group at the 5th position within the dihydrobenzo[b]oxepin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxybenzaldehyde.

    Formation of Intermediate: The benzene derivative undergoes a series of reactions, including cyclization and reduction, to form the dihydrobenzo[b]oxepin core.

    Introduction of Functional Groups: The methoxy group is introduced via methylation, and the ketone group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Substitution reactions at the methoxy group or other positions on the benzoxepine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of 8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

    Reduction: Formation of 8-methoxy-3,4-dihydrobenzo[b]oxepin-5-ol.

    Substitution: Various substituted benzoxepine derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific functional groups and potential biological activities. Its methoxy and ketone groups confer distinct chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQSNXSAQQFZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481780
Record name 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98232-51-0
Record name 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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